molecular formula C13H22FNO4 B1403535 Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate CAS No. 1403766-93-7

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate

Cat. No. B1403535
CAS RN: 1403766-93-7
M. Wt: 275.32 g/mol
InChI Key: KMSGPBYUNPVFDP-UHFFFAOYSA-N
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Description

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate, also known as 3-fluoro-2-methyl-3-butoxycarbonylamino-cyclobutane-1-carboxylate, is an organic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, methanol, and water. This compound has a variety of applications in the scientific community, including in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological effects. In

Scientific Research Applications

Pharmaceutical Synthesis

This compound is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of more complex molecules. Its Boc-amino group is a common protecting group for amines, which is crucial in multi-step organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group.

Green Chemistry

The compound’s ability to undergo reactions in catalyst and solvent-free conditions aligns with the principles of green chemistry . This reduces the environmental impact by avoiding the use of hazardous solvents and simplifies the purification process, making it an eco-friendly choice for chemical synthesis.

Chemoselective Protection

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate can be used for the chemoselective protection of amines. This is particularly important when synthesizing compounds with multiple functional groups, as it allows for selective modification of one functional group without affecting others .

Amino Acid and Peptide Research

In the field of amino acid and peptide research, this compound is utilized for the protection of amino groups during peptide synthesis. This ensures that the amino groups react only when desired, which is essential for the correct assembly of peptides .

Mechanism of Action

Target of Action

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it participates in. The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as a protective group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group in the compound protects the amine functionality during the reaction, preventing it from reacting with other reagents . This allows for selective reactions to occur at other sites on the molecule .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, acting as an organoboron reagent, undergoes transmetalation, where it transfers a nucleophilic organic group from boron to palladium . This forms a new carbon–carbon bond, allowing for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new organic compounds through selective chemical reactions . By protecting the amine group, the compound allows for selective reactions at other sites on the molecule, enabling the synthesis of complex organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is often used in reactions carried out in ethanol at 40–45 °C . The presence of a catalyst, such as Amberlyst-15, can also enhance the compound’s reactivity .

properties

IUPAC Name

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGPBYUNPVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115346
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate

CAS RN

1403766-93-7
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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